molecular formula C14H28O B167998 1-ethenoxy-2,6,8-trimethylnonane CAS No. 10141-19-2

1-ethenoxy-2,6,8-trimethylnonane

Cat. No.: B167998
CAS No.: 10141-19-2
M. Wt: 212.37 g/mol
InChI Key: SSOZLSNWPFIHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethenoxy-2,6,8-trimethylnonane is an organic compound belonging to the class of vinyl ethers. Vinyl ethers are characterized by the presence of an ether group (R-O-R’) where one of the R groups is a vinyl group (CH2=CH-). This compound is notable for its unique structure, which includes a nonyl chain with three methyl groups at positions 2, 6, and 8, and a vinyl ether functional group. It is used in various chemical processes and has applications in polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenoxy-2,6,8-trimethylnonane typically involves the reaction of a suitable alcohol with acetylene or calcium carbide. One common method is the reaction of 2,6,8-Trimethylnonanol with acetylene in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the vinyl ether bond .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-ethenoxy-2,6,8-trimethylnonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-ethenoxy-2,6,8-trimethylnonane in chemical reactions typically involves the activation of the vinyl group. The vinyl ether can undergo protonation or coordination with a catalyst, leading to the formation of reactive intermediates such as carbocations. These intermediates can then participate in various chemical transformations, including polymerization and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethenoxy-2,6,8-trimethylnonane is unique due to its branched nonyl chain with three methyl groups, which imparts distinct physical and chemical properties. This structure can influence the reactivity and stability of the compound, making it suitable for specific applications where other vinyl ethers may not perform as well .

Properties

CAS No.

10141-19-2

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

1-ethenoxy-2,6,8-trimethylnonane

InChI

InChI=1S/C14H28O/c1-6-15-11-14(5)9-7-8-13(4)10-12(2)3/h6,12-14H,1,7-11H2,2-5H3

InChI Key

SSOZLSNWPFIHKP-UHFFFAOYSA-N

SMILES

CC(C)CC(C)CCCC(C)COC=C

Canonical SMILES

CC(C)CC(C)CCCC(C)COC=C

Synonyms

2,6,8-Trimethylnonylvinyl ether

Origin of Product

United States

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